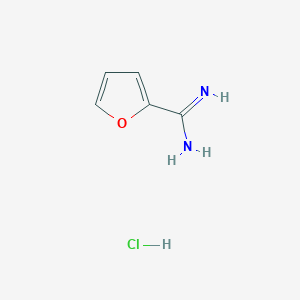

Furan-2-carboximidamide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

furan-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c6-5(7)4-2-1-3-8-4;/h1-3H,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQGDMLCRXCBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70481529 | |

| Record name | furan-2-carboximidamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54610-69-4 | |

| Record name | furan-2-carboximidamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan-2-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Furan-2-carboximidamide Hydrochloride: A Technical Overview for Drug Discovery Professionals

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the core basic properties of Furan-2-carboximidamide hydrochloride. This furan derivative holds potential in medicinal chemistry, and this guide summarizes its chemical and physical characteristics, alongside available information on its synthesis and biological activity.

This compound is a heterocyclic compound featuring a furan ring substituted with a carboximidamide group, presented as a hydrochloride salt.[1] This structure is of interest to medicinal chemists due to the known diverse biological activities of furan derivatives, which include antimicrobial and anticancer properties.[1] The hydrochloride salt form generally enhances water solubility compared to the free base, a favorable characteristic for biological applications.[1]

Core Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, offering a quick reference for its fundamental properties.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₇ClN₂O | [1][2] |

| Molecular Weight | 146.58 g/mol | [2] |

| CAS Number | 54610-69-4 | [2] |

| Melting Point | 63-65 °C | [3] |

| Boiling Point | 220.1 °C at 760 mmHg | [3] |

| Solubility | Generally more soluble in water as the hydrochloride salt. Quantitative data not available. | [1] |

| pKa | Data not available | |

| Purity | ≥95% to 97% (as commercially available) | [2] |

Synthesis and Characterization

A general synthetic approach may involve the activation of furan-2-carboxylic acid, for example, with 1,1'-carbonyldiimidazole (CDI), followed by reaction with an appropriate amine source to form the amide linkage. Subsequent chemical transformations would then be necessary to convert the carboxamide into the desired carboximidamide hydrochloride.

General Experimental Workflow for Synthesis of Furan-2-Carboxamides:

References

Furan-2-carboximidamide Hydrochloride: A Technical Guide for Researchers

CAS Number: 54610-69-4 Synonyms: 2-Furancarboximidamide HCl

This technical guide provides an in-depth overview of Furan-2-carboximidamide hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource on its properties, synthesis, and potential applications.

Physicochemical Properties

This compound is a white, crystalline solid.[1] As a hydrochloride salt, it exhibits increased solubility in aqueous solutions compared to its free base form, which is advantageous for biological and chemical applications.[2] The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a key structural feature that contributes to the compound's biological activity.[3]

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₇ClN₂O (or C₅H₆N₂O·HCl) | [4][5] |

| Molecular Weight | 146.58 g/mol | [4][5] |

| Appearance | White Crystalline Solid | [1] |

| Melting Point | 63-65 °C | [6] |

| Boiling Point | 220.1 °C at 760 mmHg | [6] |

| Purity | ≥95% | [5] |

Synthesis and Purification

Below is a generalized workflow for the synthesis of furan-2-carboxamide derivatives, which could be adapted for this compound.

References

- 1. 错误页 [amp.chemicalbook.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785) [hmdb.ca]

- 3. rsc.org [rsc.org]

- 4. This compound [myskinrecipes.com]

- 5. scbt.com [scbt.com]

- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

Furan-2-carboximidamide Hydrochloride: A Technical Overview for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-2-carboximidamide hydrochloride is a heterocyclic organic compound featuring a furan ring core attached to a carboximidamide group, presented as a hydrochloride salt. The furan scaffold is a prevalent motif in medicinal chemistry, known to be a bioisostere for phenyl rings, which can modulate steric and electronic properties to enhance metabolic stability, receptor interactions, and bioavailability. Derivatives of furan-2-carboxamide have demonstrated a wide range of biological activities, including antimicrobial, antibiofilm, and antitumor properties, making this compound a molecule of significant interest for the development of novel therapeutics. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and the biological activities of closely related derivatives.

Molecular Structure and Properties

This compound is characterized by a five-membered aromatic furan ring, with the carboximidamide group attached at the 2-position. The hydrochloride salt form generally enhances the compound's solubility in aqueous media.

| Property | Value | Source |

| Chemical Formula | C₅H₇ClN₂O | [1][2][3] |

| Molecular Weight | 146.57 g/mol | [1][2] |

| CAS Number | 54610-69-4 | [1][2][3] |

| SMILES | c1cc(C(=N)N)oc1.Cl | [1] |

| InChI | InChI=1S/C5H6N2O.ClH/c6-5(7)4-2-1-3-8-4;/h1-3H,(H3,6,7);1H | [1] |

Synthesis of this compound

A plausible and widely used method for the synthesis of amidine hydrochlorides from nitriles is the Pinner reaction .[4][5] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester hydrochloride (a Pinner salt), which is then treated with ammonia to yield the corresponding amidine hydrochloride.

Experimental Protocol: Pinner Reaction for this compound (Hypothetical)

Materials:

-

2-Furonitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride gas

-

Anhydrous ammonia gas

Procedure:

-

Formation of the Pinner Salt: A solution of 2-furonitrile in anhydrous ethanol and anhydrous diethyl ether is cooled to 0°C in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution with stirring until saturation. The reaction mixture is then allowed to stand at a low temperature until the ethyl 2-furimidate hydrochloride (Pinner salt) precipitates. The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

-

Ammonolysis to the Amidine Hydrochloride: The dried Pinner salt is suspended in a suitable anhydrous solvent (e.g., ethanol). The suspension is cooled to 0°C, and anhydrous ammonia gas is passed through the mixture with stirring. The reaction is monitored until completion. The resulting this compound is then isolated, purified by recrystallization, and characterized.

Spectroscopic Properties

Specific, experimentally-derived spectroscopic data for this compound is not widely available. However, based on the analysis of related furan derivatives, the following characteristic spectral features can be anticipated:

¹H NMR:

-

Signals corresponding to the protons on the furan ring, typically in the aromatic region.

-

Broad signals corresponding to the amine protons of the carboximidamide group.

¹³C NMR:

-

Signals for the carbon atoms of the furan ring.

-

A signal for the carbon of the carboximidamide group.

FT-IR:

-

Stretching vibrations for N-H bonds of the amidine group.

-

Stretching vibrations for C=N of the imidamide.

-

Characteristic vibrations of the furan ring (C-O-C and C=C stretching).

Biological Activity and Potential Mechanisms of Action

While direct studies on the biological activity of this compound are limited, research on related furan-2-carboxamide derivatives provides significant insights into its potential therapeutic applications.

Antimicrobial and Antibiofilm Activity

Several studies have reported the efficacy of furan-2-carboxamide derivatives against a range of pathogens. A notable mechanism of action is the inhibition of quorum sensing, a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. For instance, certain furan-2-carboxamides have been shown to act as antagonists of the LasR receptor in Pseudomonas aeruginosa, a key regulator of quorum sensing. By blocking this signaling pathway, these compounds can reduce the production of virulence factors and inhibit biofilm formation, offering a promising alternative to traditional antibiotics.

Antitumor Activity

Furan-containing compounds have also been investigated for their anticancer properties. One identified mechanism involves the stabilization of microtubules. Microtubules are essential components of the cytoskeleton involved in cell division, and their stabilization can lead to mitotic arrest and subsequent apoptosis in cancer cells. This mode of action is similar to that of established anticancer drugs like paclitaxel.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents, leveraging the versatile chemical and biological properties of the furan ring. While specific experimental data on the parent compound is sparse, the demonstrated antimicrobial, antibiofilm, and antitumor activities of its derivatives highlight the potential of this chemical class. Further research, including the synthesis and comprehensive characterization of this compound and a broader range of its analogues, is warranted to fully explore its therapeutic potential and delineate its mechanisms of action. The development of detailed structure-activity relationships will be crucial for optimizing the efficacy and safety of this promising class of compounds.

References

- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Bentham Science [eurekaselect.com]

An In-depth Technical Guide on the Theoretical Properties of Furan-2-carboximidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and physicochemical properties of Furan-2-carboximidamide hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and computational studies on similar molecular scaffolds to provide a robust predictive profile. This information is intended to support research, drug discovery, and development activities.

Physicochemical Properties

This compound is the hydrochloride salt of furan-2-carboximidamide. The salt form generally enhances water solubility and stability, making it suitable for various research applications.

| Property | Value | Source/Method |

| Molecular Formula | C₅H₇ClN₂O | - |

| Molecular Weight | 146.58 g/mol | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in water and polar organic solvents.[1] For example, D-Cl-amidine hydrochloride is soluble in PBS (10 mg/mL) and a mixture of DMSO, PEG300, Tween-80, and saline (≥ 2.67 mg/mL).[2] | Inferred from general properties of amidine hydrochlorides.[1] |

| pKa | Estimated to be around 11.6. | Based on the experimental pKa of the structurally similar benzamidine hydrochloride. |

Spectroscopic Properties (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The protonation of the amidine group to form the amidinium ion significantly influences the chemical shifts.

-

¹H NMR: The protons on the furan ring are expected in the aromatic region (δ 6.0-8.0 ppm). The N-H protons of the amidinium group will likely appear as a broad signal at a downfield chemical shift, the exact position of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon atoms of the furan ring are expected to resonate in the range of δ 110-150 ppm. The amidinium carbon (C=N⁺) is anticipated to have a characteristic downfield chemical shift, potentially in the range of δ 150-160 ppm, as seen in other iminium ions.[3]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (amidinium) | 3400-3250 (broad) | Stretching |

| C-H (furan) | ~3100 | Stretching |

| C=N⁺ (amidinium) | 1680-1630 | Stretching |

| N-H | 1650-1580 | Bending |

| C-O-C (furan) | 1250-1020 | Stretching |

The N-H stretching of the primary amine part of the amidinium group may present as two distinct bands.[4] The C=N stretching frequency is in a region that can overlap with amide I bands.[5]

Mass Spectrometry (MS)

The fragmentation of this compound in mass spectrometry is expected to follow patterns observed for other amidines and amides.

-

Molecular Ion: The molecular ion peak ([M]⁺) for the free base (C₅H₆N₂O) would be at m/z 110.11.

-

Major Fragmentation Pathways: A common fragmentation pathway for amides involves the cleavage of the N-CO bond.[6][7] For amidines, α-cleavage is a characteristic fragmentation pattern, leading to the formation of a resonance-stabilized nitrogen-containing cation.[8][9] The loss of ammonia (NH₃) from the protonated molecule is also a plausible fragmentation pathway.[10]

Theoretical and Computational Properties

Computational studies on furan derivatives provide insights into the electronic structure and reactivity of this compound.

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

-

HOMO: In furan derivatives, the HOMO is typically localized on the furan ring, indicating its electron-donating nature and susceptibility to electrophilic attack.

-

LUMO: The LUMO is often distributed over the substituent and the adjacent part of the furan ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

Caption: Frontier Molecular Orbital (FMO) concept and its relation to chemical reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface illustrates the charge distribution and is a valuable tool for predicting sites of electrophilic and nucleophilic attack.

-

Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the oxygen atom of the furan ring and the nitrogen atoms of the amidine group, indicating their susceptibility to electrophilic attack.

-

Positive Potential (Blue): Regions of positive electrostatic potential are anticipated around the hydrogen atoms, particularly those of the amidinium group, making them susceptible to nucleophilic attack.

The MEP is a useful descriptor for understanding non-covalent interactions, such as hydrogen bonding.

Caption: Molecular Electrostatic Potential (MEP) concept for predicting reactive sites.

Experimental Protocols (General)

Pinner Synthesis of Amidine Hydrochlorides

This protocol describes a general procedure for the synthesis of an amidine hydrochloride from a nitrile.

Materials:

-

Furan-2-carbonitrile (starting material)

-

Anhydrous ethanol

-

Anhydrous diethyl ether (or other suitable anhydrous solvent)

-

Anhydrous hydrogen chloride (gas)

-

Anhydrous ammonia (gas or solution in ethanol)

Procedure:

-

Formation of the Imidate Hydrochloride (Pinner Salt):

-

A solution of furan-2-carbonitrile in anhydrous ethanol and anhydrous diethyl ether is cooled in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the solution until saturation.

-

The reaction mixture is stirred at a low temperature (e.g., 0-5 °C) for several hours to overnight, allowing the imidate hydrochloride (Pinner salt) to precipitate.

-

The precipitated Pinner salt is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

-

-

Conversion to the Amidine Hydrochloride:

-

The dried Pinner salt is suspended in anhydrous ethanol.

-

The suspension is cooled in an ice bath, and anhydrous ammonia is bubbled through the mixture, or a solution of ammonia in ethanol is added.

-

The reaction is stirred at low temperature and then allowed to warm to room temperature and stirred for several hours.

-

The ammonium chloride byproduct is removed by filtration.

-

The filtrate, containing the this compound, is concentrated under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Caption: Workflow for the Pinner synthesis of this compound.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The predicted properties and generalized experimental protocols should be used with caution and validated through experimental work. Appropriate safety precautions should always be taken when handling chemicals.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Pinner reaction - Wikipedia [en.wikipedia.org]

- 12. Pinner Reaction [organic-chemistry.org]

Furan-2-carboximidamide Hydrochloride: A Technical Guide on its Synthesis and Chemical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-2-carboximidamide hydrochloride is a chemical compound belonging to the furan family of heterocyclic molecules. While specific historical details regarding its initial discovery and development are not extensively documented in publicly available literature, its chemical structure suggests its role as a reactive intermediate in organic synthesis, particularly in the construction of more complex molecules for medicinal chemistry. The furan scaffold itself is a well-established pharmacophore, present in numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of the plausible synthetic routes, physicochemical properties, and the broader context of furan-containing compounds in drug discovery.

Introduction to the Furan Scaffold

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry. The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. Furan itself was first prepared by Heinrich Limpricht in 1870. The unique electronic properties of the furan ring, including its ability to act as a bioisostere for phenyl groups, allow it to interact with various biological targets. Derivatives of furan have been explored for a multitude of therapeutic applications, including as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. This compound represents a functionalized furan derivative, poised for further chemical modification.

Synthesis of this compound

While a definitive first synthesis is not readily found in the literature, the most established and logical method for the preparation of this compound is through the Pinner reaction, first described by Adolf Pinner in 1877.[1] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate imino ester salt (a Pinner salt), which is then converted to the amidine upon treatment with ammonia.

The logical starting material for this synthesis is furan-2-carbonitrile (also known as 2-furonitrile).

Plausible Experimental Protocol: Pinner Reaction

Objective: To synthesize this compound from furan-2-carbonitrile.

Materials:

-

Furan-2-carbonitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether (or another inert solvent)

-

Anhydrous hydrogen chloride (gas)

-

Anhydrous ammonia (gas)

Procedure:

-

Formation of the Pinner Salt: A solution of furan-2-carbonitrile (1.0 eq) in anhydrous ethanol (1.1 eq) and anhydrous diethyl ether is prepared in a flame-dried, three-neck round-bottom flask equipped with a gas inlet tube, a stirrer, and a drying tube. The flask is cooled to 0°C in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the stirred solution. The reaction is monitored for the formation of a precipitate, which is the ethyl furan-2-carboximidate hydrochloride (Pinner salt). The reaction must be kept under strictly anhydrous conditions to prevent hydrolysis of the nitrile or the intermediate salt to the corresponding ester.

-

Once the reaction is complete, the precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and quickly dried under vacuum to yield the crude Pinner salt.

-

Ammonolysis to the Amidine: The crude Pinner salt is suspended in a suitable anhydrous solvent (e.g., chloroform or ethanol) and cooled to 0°C.

-

Anhydrous ammonia gas is bubbled through the suspension. The Pinner salt dissolves as it reacts to form the free base of furan-2-carboximidamide and ammonium chloride.

-

The reaction mixture is filtered to remove the ammonium chloride precipitate.

-

To isolate the hydrochloride salt, the filtrate (containing the free base) is treated with a solution of hydrogen chloride in an anhydrous solvent (e.g., HCl in ether) until precipitation of this compound is complete.

-

The final product is collected by filtration, washed with anhydrous ether, and dried under vacuum.

Synthesis of the N-hydroxy Analog

A related compound, N-hydroxyfuran-2-carboximidamide, can be synthesized from furan-2-carbonitrile by reaction with hydroxylamine.

Plausible Experimental Protocol:

-

A solution of furan-2-carbonitrile (1.0 eq) is prepared in absolute ethanol.

-

An aqueous solution of hydroxylamine (e.g., 50% w/w, ~4.0 eq) is added to the stirred solution.

-

The reaction mixture is heated in a sealed vessel (e.g., at 90°C) for 1-2 hours.

-

The solvent is removed under reduced pressure to yield the crude N-hydroxyfuran-2-carboximidamide (an amidoxime).

-

The hydrochloride salt can be prepared by dissolving the crude product in a minimal amount of a suitable solvent and treating it with an anhydrous solution of HCl.

Data Presentation

Specific, experimentally verified quantitative data for this compound is sparse in peer-reviewed literature. The following tables are structured to present typical physicochemical and spectroscopic data that would be determined during its characterization, with some values being computed or based on commercially available information.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 54610-69-4 | Chemical Vendor Data |

| Molecular Formula | C₅H₇ClN₂O | Calculated |

| Molecular Weight | 146.57 g/mol | Calculated |

| Appearance | Off-white to light yellow solid (Expected) | N/A |

| Melting Point | >200°C (Decomposition likely) | N/A |

| Solubility | Soluble in water, methanol. Sparingly soluble in ethanol. | General chemical knowledge |

Spectroscopic Data (Expected)

| Technique | Expected Chemical Shifts / Bands |

| ¹H NMR (DMSO-d₆) | δ 9.5-10.5 (br s, 2H, -NH₂), δ 8.5-9.5 (br s, 2H, =NH₂⁺), δ 7.8-8.0 (m, 1H, Furan H5), δ 7.2-7.4 (m, 1H, Furan H3), δ 6.6-6.8 (m, 1H, Furan H4) |

| ¹³C NMR (DMSO-d₆) | δ 155-160 (C=N), δ 145-150 (Furan C2), δ 144-148 (Furan C5), δ 115-120 (Furan C3), δ 112-115 (Furan C4) |

| IR (ATR, cm⁻¹) | 3300-3000 (N-H stretch), 1680-1650 (C=N stretch), 1580-1550 (N-H bend) |

| HRMS (ESI⁺) | m/z calculated for C₅H₇N₂O⁺ [M+H]⁺: 111.0553; Found: (To be determined) |

Visualizations: Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the Pinner reaction.

Hypothetical Biological Screening Workflow

No specific biological activity or signaling pathway has been definitively associated with this compound in the reviewed literature. However, given the known activities of related furan-carboxamides, a logical next step would be to screen it for biological effects. The diagram below outlines a general workflow for such a screening process.

Role in Drug Discovery and Development

While this compound itself is not a known drug, its value lies in its potential as a chemical building block. The carboximidamide (amidine) group is a versatile functional group in medicinal chemistry. It is strongly basic, typically protonated at physiological pH, and can participate in crucial hydrogen bonding interactions with biological targets such as enzymes (e.g., proteases, kinases) and receptors.

Numerous furan-2-carboxamide derivatives have shown significant biological promise:

-

Anticancer Activity: Certain carbamothioyl-furan-2-carboxamide derivatives have demonstrated notable anticancer activity against human cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7).

-

Antimicrobial Properties: Furan-based carboxamides have been evaluated for their activity against various bacterial and fungal strains. Some derivatives show significant inhibition against pathogens like E. coli and S. aureus.

-

Antibiofilm Activity: A collection of furan-2-carboxamides was reported to possess antibiofilm activity against Pseudomonas aeruginosa, potentially by targeting the LasR quorum-sensing system.[2]

This compound serves as a key intermediate to access a library of such derivatives through N-acylation, N-sulfonylation, or by using it as a precursor for other heterocyclic systems.

Conclusion

This compound is a compound of interest primarily due to its synthetic utility. Although its own discovery and history are not well-documented, the chemical principles for its synthesis are well-established through classic reactions like the Pinner reaction. As a carrier of the functional furan scaffold and a reactive amidine group, it represents a valuable starting point for the synthesis of novel molecules. The extensive research into the biological activities of other furan-carboxamide derivatives provides a strong rationale for using this compound in the exploration of new therapeutic agents for a range of diseases, from bacterial infections to cancer. Future research could focus on the synthesis and systematic biological evaluation of a library of compounds derived from this versatile intermediate.

References

An In-depth Technical Guide to Furan-2-carboximidamide Hydrochloride and Its N'-Hydroxy Analogue

This technical guide provides a comprehensive overview of furan-2-carboximidamide hydrochloride and its closely related analogue, N'-hydroxythis compound. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on their chemical identity, physicochemical properties, synthesis protocols, and potential biological activities. The presence of the furan scaffold in numerous pharmacologically active compounds has spurred interest in these derivatives.[1]

Chemical Identity and Physicochemical Properties

A critical point of clarification is the distinction between this compound and N'-hydroxythis compound. These are distinct chemical entities with different properties, as summarized in the tables below.

This compound

This compound is the hydrochloride salt of the unsubstituted furan-2-carboximidamide.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Furancarboximidamide HCl | [2] |

| CAS Number | 54610-69-4 | [2] |

| Molecular Formula | C₅H₆N₂O·HCl | [2] |

| Molecular Weight | 146.58 g/mol | [2] |

N'-Hydroxythis compound

This compound is the hydrochloride salt of the N'-hydroxy derivative of furan-2-carboximidamide.

| Property | Value | Reference |

| IUPAC Name | N'-hydroxyfuran-2-carboximidamide;hydrochloride | [3] |

| Synonyms | N'-hydroxyfuran-2-carboxamidine;hydrochloride, SCHEMBL27495198 | [3] |

| CAS Number | 261734-99-0 | |

| Molecular Formula | C₅H₇ClN₂O₂ | [3] |

| Molecular Weight | 162.57 g/mol | [3] |

Experimental Protocols: Synthesis

Synthesis of this compound via Pinner Reaction

The Pinner reaction is a standard method for converting nitriles into imidates, which can then be treated with ammonia to form amidines.[4][5][6][7]

Experimental Protocol:

-

Step 1: Formation of the Imidate Salt (Pinner Salt).

-

Anhydrous ethanol (excess) is cooled to 0°C in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Dry hydrogen chloride gas is bubbled through the ethanol until saturation.

-

Furan-2-carbonitrile (1.0 equivalent) is added dropwise to the cold, saturated ethanolic HCl solution.

-

The reaction mixture is stirred at 0°C for several hours, and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

-

The solvent is removed under reduced pressure to yield the crude ethyl furan-2-imidate hydrochloride (Pinner salt).

-

-

Step 2: Ammonolysis to this compound.

-

The crude Pinner salt is dissolved in anhydrous ethanol.

-

The solution is cooled to 0°C and anhydrous ammonia gas is bubbled through the solution until saturation.

-

The reaction vessel is sealed and stirred at room temperature for 24-48 hours.

-

The resulting precipitate, this compound, is collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum.

-

Synthesis of N'-Hydroxythis compound

The synthesis of N'-hydroxy-carboximidamides (amidoximes) is typically achieved by the reaction of a nitrile with hydroxylamine.[8][9][10]

Experimental Protocol:

-

Preparation of Hydroxylamine Solution.

-

Hydroxylamine hydrochloride (1.2 equivalents) is dissolved in methanol.

-

A solution of sodium methoxide in methanol (1.2 equivalents) is added dropwise at 0°C to generate free hydroxylamine. The precipitated sodium chloride is removed by filtration.

-

-

Reaction with Furan-2-carbonitrile.

-

Furan-2-carbonitrile (1.0 equivalent) is added to the methanolic solution of hydroxylamine.

-

The reaction mixture is heated to reflux and stirred for 6-12 hours. The reaction progress should be monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

-

Formation of the Hydrochloride Salt.

-

The crude N'-hydroxyfuran-2-carboximidamide is dissolved in a minimal amount of anhydrous diethyl ether.

-

A solution of hydrogen chloride in diethyl ether is added dropwise with stirring until precipitation is complete.

-

The resulting white precipitate, N'-hydroxythis compound, is collected by filtration, washed with diethyl ether, and dried under vacuum.

-

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound and its N'-hydroxy derivative are scarce, the activities of structurally related compounds provide insights into their potential pharmacological roles.

This compound: Potential as an Anti-biofilm Agent

Several studies have highlighted the anti-biofilm activity of furan-2-carboxamide derivatives.[11] A plausible mechanism of action for these compounds is the inhibition of quorum sensing, a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. In Pseudomonas aeruginosa, a key quorum-sensing regulator is the LasR protein. Furan-2-carboxamides may act as antagonists of LasR, thereby disrupting the signaling pathway and inhibiting biofilm production.[11]

N'-Hydroxythis compound: Potential as a Nitric Oxide Donor

The amidoxime functional group (-C(=NOH)NH₂) is known to be a prodrug form of nitric oxide (NO).[12] Amidoximes can be enzymatically converted to NO, a critical signaling molecule in various physiological processes, including vasodilation, neurotransmission, and immune responses. Therefore, N'-hydroxythis compound has the potential to act as a nitric oxide donor.

Conclusion

This compound and N'-hydroxythis compound are two distinct furan derivatives with potential for further investigation in drug discovery and development. This guide has provided a detailed overview of their chemical properties, plausible synthetic routes, and potential mechanisms of biological activity based on current scientific understanding. Further experimental validation is necessary to fully elucidate their pharmacological profiles.

References

- 1. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. N-hydroxythis compound | C5H7ClN2O2 | CID 75598885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pinner Reaction | NROChemistry [nrochemistry.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Pinner reaction - Wikipedia [en.wikipedia.org]

- 7. Pinner Reaction [organic-chemistry.org]

- 8. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes | Semantic Scholar [semanticscholar.org]

- 9. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]

- 11. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Furan-2-carboximidamide Hydrochloride: A Speculative Exploration of Potential Mechanisms of Action

Disclaimer: This document presents a speculative analysis of the potential mechanisms of action for Furan-2-carboximidamide hydrochloride. As of the date of this publication, direct experimental evidence elucidating the specific biological activities and mechanisms of this compound is limited in publicly available scientific literature. The following hypotheses are extrapolated from research on structurally related furan-containing molecules, particularly furan-2-carboxamides and their derivatives. This guide is intended for researchers, scientists, and drug development professionals as a framework for initiating further investigation.

Introduction

This compound is an organic compound featuring a furan ring linked to a carboximidamide group, presented as a hydrochloride salt.[1][2][3] The furan moiety is a common scaffold in a multitude of biologically active compounds, contributing to diverse pharmacological properties including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[4] The carboximidamide group, a bioisostere of amides and esters, can participate in hydrogen bonding and may influence the molecule's interaction with biological targets.[1] This document explores potential mechanisms of action for this compound by examining the established activities of analogous compounds.

Speculative Mechanism 1: Quorum Sensing Inhibition in Bacteria

Several studies have highlighted the role of furan-2-carboxamide derivatives as inhibitors of quorum sensing (QS) in pathogenic bacteria, such as Pseudomonas aeruginosa. QS is a cell-to-cell communication system that regulates virulence factor production and biofilm formation. A plausible target for furan-containing compounds in this pathway is the LasR protein, a transcriptional regulator.[5][6]

Proposed Signaling Pathway

This compound may act as an antagonist to the native acyl-homoserine lactone (AHL) autoinducers, binding to the LasR receptor and preventing its activation. This would lead to the downregulation of QS-controlled genes responsible for virulence and biofilm formation.

Caption: Speculated antagonistic action on the LasR signaling pathway.

Quantitative Data from Related Compounds

The following table summarizes the antibiofilm activity of various furan-2-carboxamide derivatives against P. aeruginosa, which serves as a proxy for potential QS inhibition.

| Compound ID | Derivative Type | Concentration (µM) | Biofilm Inhibition (%) | Reference |

| 4b | Carbohydrazide | 50 | 58 | [5][6] |

| 4a | N'-Benzoylfuran-2-carbohydrazide | ~50 | ~50 | [6] |

| 7d | Triazole | 50 | Not specified, but significant | [5][6] |

| 7e | Triazole | 50 | Not specified, but significant | [5][6] |

Experimental Protocol: Biofilm Inhibition Assay

This protocol, adapted from studies on furan-2-carboxamides, can be used to assess the antibiofilm activity of this compound.[5]

-

Bacterial Culture: Grow P. aeruginosa (e.g., PAO1 strain) in a suitable medium like Luria-Bertani (LB) broth overnight at 37°C.

-

Assay Preparation: Dilute the overnight culture to a specific optical density (e.g., OD₆₀₀ of 0.02) in fresh LB medium.

-

Compound Treatment: In a 96-well microtiter plate, add the diluted bacterial suspension to wells containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known biofilm inhibitor).

-

Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

Quantification:

-

Carefully discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS).

-

Stain the adherent biofilm with a 0.1% crystal violet solution for 15 minutes.

-

Wash away the excess stain and allow the plate to dry.

-

Solubilize the bound crystal violet with 30% acetic acid or ethanol.

-

Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of biofilm inhibition relative to the vehicle control.

Speculative Mechanism 2: Anticancer Activity via Microtubule Stabilization

Certain furan-2-carboxamide derivatives have been identified as microtubule stabilizing agents, inducing mitotic arrest and apoptosis in cancer cells.[7] Microtubules are crucial components of the cytoskeleton involved in cell division, and their stabilization can disrupt this process, leading to cell death.

Proposed Signaling Pathway

This compound could potentially bind to tubulin, promoting its polymerization and stabilizing the resulting microtubules. This would disrupt the dynamic instability of microtubules required for mitotic spindle formation, leading to G2/M cell cycle arrest and subsequent apoptosis.

Caption: Speculated microtubule stabilization leading to apoptosis.

Quantitative Data from a Related Compound

A novel furan-2-carboxamide based small molecule (SH09) has demonstrated potent anti-proliferative activity.[7]

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HeLa | Cervical Cancer | 4 - 8 | [7] |

| MCF-7 | Breast Cancer | 4 - 8 | [7] |

| A549 | Lung Cancer | 4 - 8 | [7] |

Experimental Protocol: Cell Viability (MTT) Assay

This protocol can be used to evaluate the cytotoxic effects of this compound on cancer cell lines.[8]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Speculative Mechanism 3: Inhibition of Viral Proteases

Derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.[9] The furan ring in these compounds plays a role in binding to the enzyme's active site.

Proposed Logical Relationship

This compound, due to its furan core, might interact with the active site of viral proteases, such as SARS-CoV-2 Mpro, thereby inhibiting their function and disrupting the viral life cycle.

Caption: Logical workflow of speculated viral protease inhibition.

Quantitative Data from Related Compounds

The following table shows the inhibitory activity of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives against SARS-CoV-2 Mpro.[9]

| Compound ID | IC₅₀ (µM) | Kᴅ (µM) | Inhibition Type | Reference |

| F8 | 21.28 | 27.7 | Not specified | [9] |

| F8-S43 | 10.76 | Not specified | Not specified | [9] |

| F8-B6 | 1.57 | Not specified | Non-competitive, Reversible Covalent | [9] |

| F8-B22 | 1.55 | Not specified | Not specified | [9] |

Experimental Protocol: Enzyme Inhibition Assay (FRET-based)

A Förster resonance energy transfer (FRET)-based assay can be used to screen for inhibitors of viral proteases like SARS-CoV-2 Mpro.[9]

-

Reagents:

-

Recombinant viral protease.

-

FRET-based substrate peptide with a fluorophore and a quencher.

-

Assay buffer.

-

This compound.

-

-

Procedure:

-

In a 384-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant protease.

-

Incubate for a predefined period to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the FRET substrate.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. Cleavage of the substrate separates the fluorophore and quencher, resulting in a fluorescence signal.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the fluorescence data.

-

Determine the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve.

-

Other Potential Mechanisms

Based on the broad bioactivity of furan derivatives, other potential mechanisms for this compound could include:

-

Antifungal and Antibacterial Activity: Various furan-2-carboxamide derivatives have shown activity against a range of fungi and bacteria.[10][11] The mechanism may involve disruption of cell wall synthesis or other essential cellular processes.

-

Anti-diabetic Effects: Furan-2-carboxylic acid derivatives have been shown to inhibit gluconeogenesis, suggesting a potential role in managing type 2 diabetes.[12][13]

-

Anti-inflammatory Activity: The furan ring is present in compounds that inhibit COX enzymes.[4]

Conclusion and Future Directions

While direct evidence is currently lacking, the structural features of this compound suggest several plausible mechanisms of action based on the activities of related furan-containing compounds. The speculative pathways discussed herein—quorum sensing inhibition, microtubule stabilization, and viral protease inhibition—provide a foundation for future experimental investigation.

To elucidate the true mechanism of action, future research should focus on:

-

Broad Phenotypic Screening: Testing the compound against a wide range of bacterial and fungal strains, cancer cell lines, and viral assays.

-

Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, and computational docking to identify specific molecular targets.

-

In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in relevant animal models based on in vitro findings.

The in-depth technical guide provided serves as a roadmap for the scientific community to unlock the potential therapeutic applications of this compound.

References

- 1. CAS 54610-69-4: this compound [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Bentham Science [eurekaselect.com]

- 11. researchgate.net [researchgate.net]

- 12. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Furan-2-carboximidamide Hydrochloride: A Technical Guide to Potential Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-2-carboximidamide hydrochloride is a heterocyclic compound featuring a furan ring core, a structure of significant interest in medicinal chemistry. Furan derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The inherent chemical properties of the furan ring, such as its ability to participate in hydrogen bonding and π–π stacking, contribute to its capacity to interact with various biological targets.[2] This technical guide consolidates the current understanding of the potential biological targets of furan-containing compounds, with a specific focus on derivatives structurally related to furan-2-carboximidamide, providing a framework for future research and drug development endeavors.

While direct studies on this compound are limited, research on analogous furan-2-carboxamide derivatives provides significant insights into its potential mechanisms of action and biological targets. These targets primarily include bacterial quorum sensing regulators, cytoskeletal proteins, viral proteases, and multidrug resistance pumps.

Potential Biological Targets and Mechanisms of Action

Quorum Sensing Inhibition in Bacteria: The LasR Target

Furan-2-carboxamide derivatives have demonstrated notable antibiofilm activity against the pathogenic bacterium Pseudomonas aeruginosa.[4][5] This activity is attributed to the inhibition of the quorum sensing (QS) system, a cell-to-cell communication network that regulates virulence factor production and biofilm formation. The primary target implicated in this process is the transcriptional regulator LasR .

Molecular docking studies suggest that furan-2-carboxamides can bind to the ligand-binding domain of LasR, acting as antagonists to the natural acyl-homoserine lactone autoinducers.[4][5] This interference with the QS system leads to a reduction in the expression of key virulence factors, such as pyocyanin and proteases, thereby attenuating the pathogenicity of P. aeruginosa.[4]

Signaling Pathway

Caption: Quorum Sensing Inhibition by Furan-2-carboxamides.

Anticancer Activity: Microtubule Stabilization

A novel furan-2-carboxamide derivative has been identified as a microtubule-stabilizing agent, exhibiting potent anti-proliferative and anti-metastatic properties in various cancer cell lines.[6] Microtubules are critical components of the cytoskeleton involved in cell division, motility, and intracellular transport. Agents that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy.

This furan derivative stabilizes microtubule polymers, which disrupts the normal process of chromosomal segregation during mitosis.[6] This leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in cancer cells.[6]

Experimental Workflow

Caption: Workflow for evaluating anticancer activity.

Antiviral Potential: Inhibition of SARS-CoV-2 Main Protease

Derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as novel inhibitors of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro.[7] Mpro is a crucial enzyme for the replication of the virus, making it a prime target for antiviral drug development.

These furan derivatives act as non-peptidomimetic inhibitors of Mpro.[7] Enzymatic kinetic assays and mass spectrometry have shown that some of these compounds can act as reversible covalent inhibitors of the protease.[7]

Quantitative Data

| Compound | Target | Assay | IC50 (µM) | Reference |

| F8 | SARS-CoV-2 Mpro | Enzymatic Assay | 21.28 | [7] |

| F8-S43 | SARS-CoV-2 Mpro | Enzymatic Assay | 10.76 | [7] |

| F8-B6 | SARS-CoV-2 Mpro | Enzymatic Assay | 1.57 | [7] |

| F8-B22 | SARS-CoV-2 Mpro | Enzymatic Assay | 1.55 | [7] |

Overcoming Multidrug Resistance: P-glycoprotein Inhibition

Certain 2,5-disubstituted furan derivatives incorporating a benzamide motif have been shown to overcome P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells.[8] P-gp is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their efficacy.

These furan derivatives act as P-gp inhibitors, restoring the sensitivity of resistant cancer cells to conventional anticancer drugs.[8]

Experimental Protocols

Synthesis of Furan-2-Carboxamide Derivatives (General Procedure)

A common method for the synthesis of furan-2-carboxamides involves the coupling of furan-2-carboxylic acid with a desired amine.

-

Activation of Carboxylic Acid: Furan-2-carboxylic acid is activated using a coupling agent such as 1,1'-carbonyldiimidazole (CDI) in an appropriate solvent like tetrahydrofuran (THF). The reaction mixture is typically stirred at an elevated temperature (e.g., 45°C) for a couple of hours.

-

Amine Coupling: The desired amine is then added to the reaction mixture containing the activated furan-2-carboxylic acid. The reaction is allowed to proceed for several hours, often overnight, at the same temperature.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under vacuum. The residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with aqueous solutions of a weak base (e.g., 10% NaHCO3) and a weak acid (e.g., 10% HCl) to remove unreacted starting materials and byproducts. The organic layer is then dried, and the crude product is purified using techniques such as flash column chromatography to yield the desired furan-2-carboxamide derivative.[5]

SARS-CoV-2 Mpro Inhibition Assay

The inhibitory activity of compounds against SARS-CoV-2 Mpro can be assessed using an in vitro enzymatic assay.

-

Assay Principle: The assay is based on the cleavage of a specific fluorogenic substrate by the Mpro enzyme. The cleavage of the substrate results in an increase in fluorescence intensity, which is monitored over time.

-

Procedure:

-

The Mpro enzyme is pre-incubated with the test compound at various concentrations for a defined period.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is measured at regular intervals using a fluorescence plate reader.

-

The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence versus time curve.

-

The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is calculated by fitting the dose-response data to a suitable equation.[7]

-

Conclusion

The furan scaffold is a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. While direct experimental data on this compound is not yet abundant, the evidence from structurally related furan-2-carboxamides strongly suggests that its potential biological targets include bacterial quorum sensing regulators, microtubule proteins, viral proteases, and drug efflux pumps. The information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and other related furan derivatives. Further investigation into the specific interactions of this compound with these targets is warranted to elucidate its precise mechanisms of action and to advance its potential clinical applications.

References

- 1. CAS 54610-69-4: this compound [cymitquimica.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Pharmacological activity of furan derivatives [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Furan-2-carboximidamide Hydrochloride: A Key Intermediate for Novel Therapeutics

Furan-2-carboximidamide hydrochloride is a heterocyclic organic compound that serves as a valuable building block in the synthesis of a wide array of biologically active molecules. Its furan ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. The carboximidamide functional group offers a versatile handle for further chemical modifications, making it a key intermediate for researchers and scientists in drug development. This document provides detailed experimental protocols for the synthesis of this compound and highlights its application in the development of potential therapeutic agents.

Chemical Properties and Data

| Property | Value | Reference |

| CAS Number | 54610-69-4 | [1] |

| Molecular Formula | C₅H₆N₂O·HCl | [1] |

| Molecular Weight | 146.58 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥95% | [1] |

Experimental Protocols

A plausible and widely utilized method for the synthesis of this compound is the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is subsequently converted to the carboximidamide.[2]

Protocol 1: Synthesis of 2-Cyanofuran from Furfural

The precursor, 2-cyanofuran (also known as 2-furonitrile), can be synthesized from the readily available starting material, furfural. One common method is the dehydration of furfural oxime.

Materials:

-

Furfural

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Thionyl chloride or other dehydrating agent

-

Solvents (e.g., ethanol, diethyl ether)

Procedure:

-

Formation of Furfural Oxime: Dissolve furfural in a suitable solvent like ethanol. Add an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Dehydration to 2-Cyanofuran: The resulting furfural oxime is then dehydrated using a dehydrating agent such as thionyl chloride. The reaction is typically carried out in an inert solvent under controlled temperature conditions.

-

Purification: The crude 2-cyanofuran is purified by distillation or column chromatography to yield the pure product. Industrial synthesis often involves the vapor phase ammoxidation of furfural.[3]

Protocol 2: Synthesis of this compound via Pinner Reaction

Materials:

-

2-Cyanofuran

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Dry hydrogen chloride gas

-

Anhydrous ammonia

Procedure:

-

Formation of the Pinner Salt (Ethyl furan-2-carboximidate hydrochloride):

-

Dissolve 2-cyanofuran in a mixture of anhydrous ethanol and anhydrous diethyl ether in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution with stirring. The reaction is exothermic and should be maintained at a low temperature.

-

The Pinner salt will precipitate out of the solution as a white solid. The reaction progress can be monitored by the disappearance of the nitrile peak in the IR spectrum.

-

Isolate the precipitate by filtration under anhydrous conditions and wash with cold, dry diethyl ether.

-

-

Ammonolysis to this compound:

-

Suspend the isolated Pinner salt in a suitable anhydrous solvent (e.g., ethanol).

-

Cool the suspension in an ice bath.

-

Bubble anhydrous ammonia gas through the suspension with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete.

-

The product, this compound, will precipitate.

-

Isolate the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. The furan moiety is a recognized pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[4][5] The carboximidamide group can act as a bioisosteric replacement for an amide group or be used to construct larger, more complex heterocyclic systems.

Inhibition of Bacterial Biofilm Formation

Recent studies have shown that furan-2-carboxamide derivatives can act as potent inhibitors of biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa. These compounds are designed as bioisosteres of natural quorum sensing molecules, interfering with bacterial communication and virulence.[6][7]

| Compound Series | Linker | Substituent on Phenyl Ring | Biofilm Inhibition (%) at 50 µM |

| 4b | N-acylcarbohydrazide | H | 58 |

| 7d | 1,2,3-Triazole | 4-Cl | High |

| 7e | 1,2,3-Triazole | 4-F | High |

Data adapted from a study on furan-2-carboxamides as antibiofilm agents.[6][7]

Enzyme Inhibition

Furan-containing molecules have been identified as inhibitors of various enzymes, highlighting their potential in treating a range of diseases. For instance, derivatives of furan-2-carboxamide have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.[8]

| Compound | Target Enzyme | IC₅₀ (µM) |

| F8-S43 | SARS-CoV-2 Mpro | 10.76 |

| F8-B6 | SARS-CoV-2 Mpro | 1.57 |

| F8-B22 | SARS-CoV-2 Mpro | 1.55 |

Data from a study on 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as SARS-CoV-2 Mpro inhibitors.[8]

Visualizing the Synthetic and Application Pathways

The following diagrams illustrate the synthesis of this compound and its role in the development of bioactive compounds.

Caption: Synthetic workflow for this compound.

Caption: Application pathway of this compound.

References

- 1. scbt.com [scbt.com]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. 2-Furonitrile - Wikipedia [en.wikipedia.org]

- 4. ijabbr.com [ijabbr.com]

- 5. researchgate.net [researchgate.net]

- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Furan-2-carboximidamide Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-2-carboximidamide hydrochloride serves as a valuable building block in medicinal chemistry for the synthesis of a diverse range of heterocyclic compounds. While direct biological activity data for this compound is limited, its true utility lies in its role as a versatile intermediate for the creation of novel molecules with a wide spectrum of therapeutic potential. The furan nucleus is a well-established pharmacophore present in numerous approved drugs and clinical candidates, recognized for its ability to engage in various biological interactions.[1][2] This document provides an overview of the applications of this compound as a synthetic precursor and details protocols for the synthesis and biological evaluation of its derivatives.

Furan-containing compounds have demonstrated a remarkable breadth of biological activities, including but not limited to, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The incorporation of the furan moiety can influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and receptor binding affinity.[2] this compound, with its reactive imidamide group, is particularly useful for constructing nitrogen-containing heterocyclic systems, which are prevalent in many biologically active molecules.[3]

Synthetic Applications and Protocols

This compound is a key starting material for the synthesis of various furan derivatives, particularly furan-2-carboxamides. These derivatives have shown significant promise in several therapeutic areas.

General Workflow for Synthesis of Bioactive Furan Derivatives

The following diagram illustrates a generalized workflow for the utilization of furan-based starting materials, such as this compound or its related precursor furan-2-carboxylic acid, in the synthesis of bioactive compounds.

Caption: Synthetic workflow from furan precursors to lead compounds.

Protocol 1: Synthesis of N'-Benzoylfuran-2-carbohydrazide

This protocol outlines the synthesis of a furan-2-carboxamide derivative with demonstrated biological activity. The synthesis starts from furan-2-carboxylic acid, a closely related and often interchangeable precursor to this compound in many synthetic schemes.

Materials:

-

Furan-2-carboxylic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

tert-Butyl carbazate

-

Tetrahydrofuran (THF)

-

Benzoyl chloride

-

Pyridine

-

Hexane

-

Ethyl acetate (AcOEt)

-

Standard laboratory glassware and purification apparatus (flash column chromatography)

Procedure:

-

Synthesis of tert-Butyl 2-(furan-2-carbonyl)hydrazine-1-carboxylate:

-

In a round-bottom flask, dissolve furan-2-carboxylic acid (2.68 mmol) and CDI (2.94 mmol) in THF (6 mL).

-

Stir the mixture for 2 hours at 45°C.

-

After the consumption of the starting material, add tert-butyl carbazate (2.94 mmol) and allow the reaction to proceed for 18-20 hours.

-

The resulting carbohydrazide can be isolated as a beige solid.[4]

-

-

Synthesis of N'-Benzoylfuran-2-carbohydrazide:

-

To a solution of the intermediate from the previous step in pyridine, add benzoyl chloride.

-

Stir the reaction mixture at room temperature.

-

After completion of the reaction (monitored by TLC), perform an aqueous work-up.

-

Purify the crude product by flash column chromatography using a Hexane:AcOEt solvent system (e.g., 7:3) to yield the final product as a white solid.[4]

-

Biological Applications and Quantitative Data

Derivatives synthesized from furan precursors have shown inhibitory activity against a range of biological targets. The following tables summarize some of the reported quantitative data.

Anticancer Activity of Furan Derivatives

| Compound Class | Target | IC50 | Cell Line | Reference |

| Furan-based compounds | VEGFR-2 | 42.5 - 189 nM | - | [5] |

| Furopyridone Derivatives | Esophageal Cancer Cells | 0.655 µg/mL (48h) | KYSE70, KYSE150 | [6] |

| Furanopyridinone Derivatives | - | 99% inhibition at 20 µg/mL | KYSE70, KYSE150 | [6] |

Enzyme Inhibition by Furan Derivatives

| Compound Class | Target Enzyme | IC50 / Ki | Reference |

| Furan Sulfonamides | Carbonic Anhydrase I (hCA I) | IC50: 1.493 - 3.727 µM | [7] |

| Furan Sulfonamides | Carbonic Anhydrase II (hCA II) | IC50: 1.547 - 3.892 µM | [7] |

| Benzimidazole Derivatives | Jack Bean Urease | IC50: 12.70 ± 0.11 µg/mL | [8] |

| Coumarin Derivatives | Urease | IC50: 2.438 µM | [9] |

Antimicrobial Activity of Furan Derivatives

| Compound Class | Organism | Activity | Reference |

| Furan-2-carboxamides | Pseudomonas aeruginosa | 58% biofilm inhibition at 50 µM | [4] |

| Nitrofuran Derivatives | Histoplasma capsulatum | MIC90: 0.48 µg/mL | [10] |

| Nitrofuran Derivatives | Paracoccidioides brasiliensis | MIC90: 0.48 µg/mL | [10] |

| Nitrofuran Derivatives | Trichophyton rubrum | MIC90: 0.98 µg/mL | [10] |

Mechanism of Action and Signaling Pathways

While a specific signaling pathway for this compound is not established, its derivatives often act as inhibitors of key enzymes involved in disease pathology. For example, many furan-containing compounds function as competitive or non-competitive enzyme inhibitors.

General Mechanism of Enzyme Inhibition

The diagram below illustrates a simplified model of non-competitive enzyme inhibition, a mechanism observed for some bioactive furan derivatives.

Caption: Non-competitive enzyme inhibition by a furan derivative.

Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol is for assessing the inhibitory activity of synthesized furan derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Synthesized furan derivatives (test compounds)

-

Sorafenib (positive control)

-

Kinase assay buffer

-

96-well plates

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing VEGFR-2 kinase, the substrate, and the assay buffer in a 96-well plate.

-

Add the synthesized furan derivatives at various concentrations to the wells. Include wells with a known inhibitor (e.g., sorafenib) as a positive control and wells with DMSO as a negative control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA-based or luminescence-based assay).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]

Protocol 3: Antibiofilm Activity Assay

This protocol describes a method to evaluate the ability of furan derivatives to inhibit biofilm formation by Pseudomonas aeruginosa.

Materials:

-

Pseudomonas aeruginosa culture

-

Luria-Bertani (LB) broth

-

Synthesized furan derivatives

-

96-well microtiter plates

-

Crystal violet solution (0.1%)

-

Ethanol (95%)

-

Plate reader

Procedure:

-

Grow P. aeruginosa overnight in LB broth.

-

Dilute the overnight culture in fresh LB broth.

-

In a 96-well plate, add the diluted bacterial culture and the furan derivatives at various concentrations. Include control wells without any compound.

-

Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.

-

After incubation, discard the planktonic cells and wash the wells gently with sterile water.

-

Stain the adherent biofilms with 0.1% crystal violet solution for 15 minutes.

-

Wash the wells again to remove excess stain and allow them to dry.

-

Solubilize the stained biofilm with 95% ethanol.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of biofilm inhibition compared to the control.[4]

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its true potential is realized through its conversion into a wide array of furan-containing derivatives. The protocols and data presented here highlight the significant opportunities for developing novel therapeutic agents based on the furan scaffold for a multitude of diseases, including cancer and infectious diseases. Further exploration of the chemical space around this compound is warranted to uncover new lead compounds with improved potency and selectivity.

References

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. This compound [myskinrecipes.com]

- 4. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Furan-2-carboximidamide Hydrochloride as an Enzyme Inhibitor: Application Notes and Protocols

Introduction

Furan-containing compounds are a significant class of heterocyclic molecules that have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The furan ring can act as a bioisostere for other aromatic systems, such as phenyl rings, and its unique electronic and steric properties can enhance drug-receptor interactions and metabolic stability.[1] While direct data on Furan-2-carboximidamide hydrochloride is limited, research on related furan-2-carboxamides and their derivatives has revealed inhibitory activity against various enzymes and biological targets. These findings suggest the potential of this class of compounds in drug discovery and development.

Potential Therapeutic Applications of Related Furan Compounds

Research into furan-2-carboxamide derivatives has identified several potential therapeutic applications, primarily centered around their ability to inhibit specific enzymes or disrupt biological pathways.

Anti-biofilm Agents Targeting Bacterial Quorum Sensing